Aredia

Overview

Description

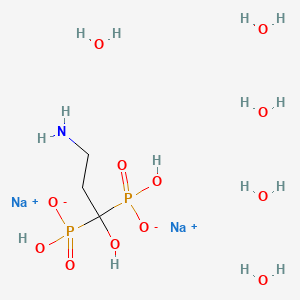

Aredia, also known as Pamidronate Disodium, is a bisphosphonate medication used to treat hypercalcemia (too much calcium in the blood) that may occur in patients with some types of cancer . It is also used to treat Paget’s disease of bone, multiple myeloma (tumors formed by the cells of the bone marrow), and certain types of bone metastases (the spread of cancer to the bones) .

Synthesis Analysis

Pamidronate belongs to a class of bisphosphonates, which inhibit bone resorption . The therapeutic activity of pamidronate is attributable to its potent anti-osteoclastic activity on bone . In animal studies, at therapeutic doses, pamidronate inhibits bone resorption apparently without inhibiting bone formation and mineralization .Molecular Structure Analysis

Pamidronate disodium is a white-to-practically-white powder . It is soluble in water and in 2N sodium hydroxide, sparingly soluble in 0.1N hydrochloric acid and in 0.1N acetic acid, and practically insoluble in organic solvents . Its molecular formula is C3H9NO7P2Na2•5H2O and its molecular weight is 369.1 .Chemical Reactions Analysis

The predominant means by which pamidronate reduces bone turnover both in vitro and in vivo is through the local, direct antiresorptive effect of bone-bound bisphosphonate . Pamidronate binds to calcium phosphate (hydroxyapatite) crystals and directly inhibits the formation and dissolution of this bone mineral component in vitro .Physical And Chemical Properties Analysis

Pamidronate disodium is a white-to-practically-white powder . It is soluble in water and in 2N sodium hydroxide, sparingly soluble in 0.1N hydrochloric acid and in 0.1N acetic acid, and practically insoluble in organic solvents .Scientific Research Applications

Pharmaceutical Reference Standard

Pamidronate disodium pentahydrate is used as a reference standard in the pharmaceutical industry . It is used in specified quality tests and assays as specified in the USP compendia . It’s also used in laboratory tests only as specifically prescribed in the European Pharmacopoeia .

Prevention of Bone Loss

Clinically, Pamidronate is used to prevent injury- or chemotherapy-induced bone loss . It increases muscle fiber, bone strength, and bone density .

Cancer Treatment

Pamidronate disodium pentahydrate is used in the treatment of cancer, specifically in preventing cancer metastasis to bone tissue .

Mechanism of Action

Target of Action

Pamidronate disodium pentahydrate, also known as Aredia or Disodium pamidronate, is a nitrogen-containing bisphosphonate . Its primary targets are the osteoclasts, the cells responsible for bone resorption . By inhibiting these cells, it prevents bone loss and decreases mineralization .

Mode of Action

Pamidronate disodium pentahydrate works by binding to hydroxyapatite in the bone matrix, which inhibits the osteoclast-mediated bone resorption . It is known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway, such as farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate . These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, leading to apoptosis .

Biochemical Pathways

The compound affects the mevalonate pathway, which is crucial for the post-translational prenylation of GTP-binding proteins . By inhibiting this pathway, pamidronate disodium pentahydrate disrupts the function of these proteins, leading to apoptosis of hematopoietic tumor cells .

Pharmacokinetics

Pamidronate disodium pentahydrate is administered intravenously . It is poorly absorbed from the gastrointestinal tract . The distribution of the drug is 38% to 70% over 120 hours . The elimination half-life is 28 ± 7 hours .

Result of Action

The principal pharmacologic action of pamidronate disodium pentahydrate is the inhibition of bone resorption . This results in the prevention of bone loss and decrease in mineralization . It is used to treat conditions like hypercalcemia of malignancy, Paget’s disease of bone, osteolytic bone metastases of breast cancer, and osteolytic lesions of multiple myeloma .

Action Environment

The action of pamidronate disodium pentahydrate is influenced by the environment within the body. For instance, the drug is rapidly eliminated from the circulatory system after administration and is primarily distributed in the bones, liver, spleen, and tracheal cartilage . The drug’s action can also be influenced by factors such as hydration status and renal function .

Safety and Hazards

Aredia may cause severe side effects in some people . In a clinical trial of 392 patients, five patients experienced serious side effects related to Aredia: worsening kidney function (3), respiratory distress (1), and an allergic reaction (1) . Your kidneys eliminate Aredia from your body. Therefore kidney-related side effects can occur .

properties

IUPAC Name |

disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H11NO7P2.2Na.5H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;;;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;5*1H2/q;2*+1;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYWHNTUXNGDGR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H19NNa2O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016128 | |

| Record name | Disodium pamidronate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aredia | |

CAS RN |

109552-15-0, 57248-88-1 | |

| Record name | Pamidronate disodium [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109552150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium pamidronate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium dihydrogen (3-amino-1-hydroxypropylidene)bisphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-amino-1-hydroxypropylidene)bis-Phosphonic acid, disodium salt, pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAMIDRONATE DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8742T8ZQZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

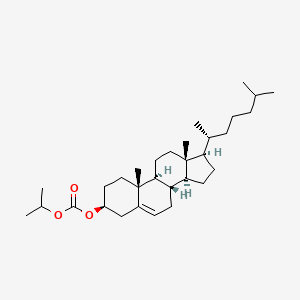

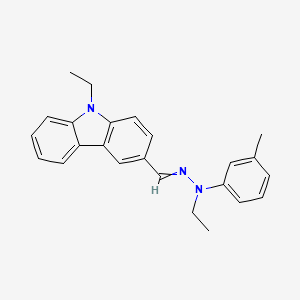

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6S)-6-(4-Methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol](/img/structure/B1662045.png)

![1H-Imidazole, 2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl]-4,5-diphenyl-](/img/structure/B1662046.png)